N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide is a structurally complex molecule featuring a benzooxazepine core fused with a sulfonamide moiety. The benzooxazepine system is characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted at position 5 with an allyl group and at position 3 with two methyl groups. The sulfonamide group at position 7 of the benzofused ring is derived from 2,4-dimethylbenzenesulfonamide, contributing to the molecule’s steric and electronic profile.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-6-11-24-18-13-17(8-9-19(18)28-14-22(4,5)21(24)25)23-29(26,27)20-10-7-15(2)12-16(20)3/h6-10,12-13,23H,1,11,14H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBJUVWYRXAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[b][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing an amine and a carboxylic acid group can be cyclized to form the oxazepine ring.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl bromide and a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or amines, depending on the specific site of reduction.
Substitution: Various sulfonamide derivatives, depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Recent studies have indicated that compounds related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit promising anticancer properties. For instance, hybrid analogues of chrysin and PAC-1 have been synthesized and tested for their efficacy against triple-negative breast cancer (TNBC) cell lines. Compounds derived from these analogues demonstrated significant cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action for these compounds typically involves inducing apoptosis in cancer cells by activating intrinsic apoptotic pathways and causing cell cycle arrest at the G2 phase. For example, specific derivatives showed IC50 values as low as 5.98 µM against MDA-MB-231 cells, indicating a high level of potency .
Potential Therapeutic Uses
Given its structural characteristics and biological activities, this compound may have applications in:
- Cancer Therapy : As mentioned earlier, its ability to selectively target cancer cells makes it a candidate for further development in anticancer therapies.
- Neurological Disorders : Compounds with similar oxazepin structures have been explored for neuroprotective effects and could potentially be adapted for treating conditions such as Alzheimer's disease or multiple sclerosis.
Case Studies and Research Findings
Several studies have documented the effectiveness of related compounds in various settings:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Chrysin-PAC Hybrid 4g | MDA-MB-231 (TNBC) | 5.98 ± 2.25 | Apoptosis induction |
| Chrysin-PAC Hybrid 4i | MDA-MB-231 (TNBC) | 9.40 ± 1.45 | Apoptosis induction |
These findings suggest that modifications to the base structure can significantly enhance anticancer activity while maintaining selectivity .
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide likely involves binding to specific molecular targets such as enzymes or receptors. The benzo[b][1,4]oxazepine core may mimic the structure of natural substrates or inhibitors, allowing it to interfere with biological processes. The sulfonamide group can enhance binding affinity through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives such as N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide (CAS 922123-66-8) and N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide (CAS 921996-45-4). Key differences lie in the substituents on the sulfonamide benzene ring and the position of substitution on the benzooxazepine core.
Table 1: Structural and Molecular Comparison
Structural and Electronic Implications
Substituent Effects: The 2,4-dimethyl groups in the target compound increase lipophilicity compared to the 2,4-difluoro or 2,5-difluoro analogs. Fluorinated analogs (CAS 922123-66-8 and 921996-45-4) exhibit distinct electronic profiles due to the inductive effects of fluorine, which could influence binding affinity in biological targets (e.g., enzymes or receptors) .
Positional Isomerism :
- The sulfonamide group’s position on the benzooxazepine core (7 vs. 8) alters spatial orientation. Position 8 substitution (in the analogs) may result in different steric interactions compared to position 7 in the target compound, affecting molecular recognition .
Thermodynamic and Solubility Trends :
- Fluorinated derivatives (CAS 922123-66-8 and 921996-45-4) likely exhibit higher polarity and lower logP values than the target compound, suggesting differences in solubility and membrane permeability.
Research Findings and Limitations
While crystallographic tools like SHELXL (used for small-molecule refinement) and structure validation protocols are critical for analyzing such compounds, experimental data on the target molecule’s bioactivity or crystallography are absent in the provided evidence. The analogs’ structural data highlight the importance of substituent positioning and electronic effects, but extrapolation to the target compound remains speculative without direct comparative studies.
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 344.455 g/mol. Its structure includes a benzo[b][1,4]oxazepine core which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O3 |
| Molecular Weight | 344.455 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves several steps typically including the formation of the oxazepine ring followed by functionalization to introduce the sulfonamide group. The specific synthetic pathways can vary but often involve cyclization reactions and subsequent modifications to achieve the final product.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, derivatives of oxazepine have been shown to interact with voltage-gated sodium channels and GABA receptors, which are critical in seizure modulation.
-
Mechanism of Action :
- The compound may exert its effects by modulating GABAergic activity and blocking sodium channels. Such mechanisms are common among anticonvulsants.
- Docking studies suggest strong binding affinities to GABA_A receptors and sodium channels similar to established anticonvulsants like phenytoin and carbamazepine .
- Case Studies :
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential effectiveness against various bacterial strains.
-
Testing Methods :
- Disc diffusion and broth microdilution methods have been employed to evaluate antimicrobial susceptibility.
- Compounds derived from similar classes have shown promising results against Gram-positive bacteria such as Staphylococcus aureus.
- Results Summary :
Cytotoxicity
The cytotoxic effects of this compound have been explored in cancer cell lines:
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Cell Lines Tested :
- Studies have utilized various cancer cell lines including breast cancer (MCF-7) and leukemia (CCRF-CEM).
- Results indicate that certain derivatives exhibit significant cytotoxicity with IC50 values in low micromolar ranges.
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide?
- Methodology : Cyclocondensation reactions under reflux with catalysts (e.g., ZnCl₂ in DMF) are commonly employed for structurally related benzoxazepine derivatives. For example, thiazolidinone analogs are synthesized via refluxing intermediates with mercaptoacetic acid and ZnCl₂, followed by purification through recrystallization . Adapting this method, the allyl and sulfonamide groups can be introduced using nucleophilic substitution or coupling reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% as a benchmark for research-grade compounds).
- NMR (¹H/¹³C) : To confirm substituent positions (e.g., allyl group integration at δ 5.0–6.0 ppm).
- X-ray crystallography : For absolute stereochemical confirmation, as demonstrated in single-crystal studies of isoxazolo-pyridazinone sulfonamides .
Q. What solvent systems are optimal for solubility testing?
- Methodology : Conduct polarity-based solubility screens using DMSO (for in vitro assays) and aqueous buffers (pH 7.4) for physiological relevance. For poorly soluble analogs, co-solvents like PEG-400 or cyclodextrin inclusion complexes are recommended, as seen in studies of fluorinated benzamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the allyl and sulfonamide groups?
- Methodology :
- Analog synthesis : Replace the allyl group with propyl or propargyl moieties to assess steric/electronic effects.
- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays.
- Data analysis : Compare IC₅₀ values with computational docking results (e.g., AutoDock Vina) to correlate substituent positioning with binding affinity. SAR trends in benzoxazepine derivatives highlight the critical role of sulfonamide orientation in enzyme inhibition .
Q. What strategies resolve contradictions between in vitro potency and in vivo bioavailability?
- Methodology :
- Metabolic stability assays : Use liver microsomes to identify oxidation hotspots (e.g., allyl group metabolism).
- Prodrug design : Mask polar groups (e.g., sulfonamide) with ester linkages, as demonstrated in nitroimidazole derivatives .
- Pharmacokinetic modeling : Apply compartmental models to predict absorption barriers, leveraging logP and pKa data from analogs like 3,4-difluoro-N-benzamide compounds .
Q. How can computational methods predict off-target interactions for this compound?
- Methodology :
- Molecular docking : Screen against databases like ChEMBL using Glide or Schrödinger Suite.
- Machine learning : Train models on sulfonamide toxicity datasets to flag potential hERG or CYP450 liabilities. For example, diazenyl sulfonamides exhibit metal-binding tendencies, which can be modeled using density functional theory (DFT) .
Q. What experimental controls are critical when analyzing this compound’s stability under varying pH conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
- Stability-indicating assays : Monitor degradation via UPLC-MS, referencing the stability protocols for isoxazolo-pyridazinone sulfonamides .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility vs. observed bioactivity?
- Approach :
- Solubility-activity plots : Compare logP values (from HPLC) with IC₅₀ data to identify outliers.
- Aggregation assays : Use dynamic light scattering (DLS) to detect nanoaggregates that may falsely inflate potency readings. Similar issues were noted in fluorinated benzamide studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
